molecular formula C9H8ClN3O B2693019 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole CAS No. 1862710-82-4

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole

Cat. No.: B2693019
CAS No.: 1862710-82-4
M. Wt: 209.63
InChI Key: FOSWOZKRVIROQB-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 4, a methyl group at position 6, and a 2-methyl-1,3-oxazole ring at position 2. This structure combines aromatic and electron-withdrawing groups, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

4-(4-chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5-3-8(10)13-9(11-5)7-4-14-6(2)12-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSWOZKRVIROQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=COC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole typically involves the reaction of 4-chloro-6-methylpyrimidine with 2-methyl-1,3-oxazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the oxazole ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-(4-amino-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like kinases, which play a crucial role in cell signaling and proliferation . The compound can bind to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Substituted Oxazole-Pyrimidine Hybrids

Oxazole vs. Imidazole Derivatives

Replacing the oxazole ring with imidazole alters electronic and steric profiles:

Halogen-Substituted Oxazoles

  • 4-(4-Bromophenyl)-2-methyl-1,3-oxazole (–7): Bromine substitution increases molecular weight and polarizability compared to chlorine. However, discontinuation of this compound in commercial catalogs (e.g., CymitQuimica) suggests challenges in synthesis or stability .

Physicochemical Properties

  • LogP and Solubility : Chloro and methyl groups enhance hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility. In contrast, fluorinated analogs (e.g., 3-fluoropyrrolidine in ) exhibit reduced potency, possibly due to altered solubility or metabolic clearance .
  • Thermal Stability : Derivatives like 4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine () have reported melting points near 132°C, suggesting moderate thermal stability .

Biological Activity

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure combining pyrimidine and oxazole rings, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C9H8ClN3OC_9H_8ClN_3O, with a molecular weight of approximately 201.63 g/mol. The presence of chlorine and methyl groups in its structure enhances its reactivity and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes involved in cell signaling pathways, particularly kinases that are crucial for cancer cell proliferation. This suggests potential applications in cancer therapy.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro assays revealed that the compound effectively reduced the viability of breast cancer cells (MCF-7 and MDA-MB-231) at low micromolar concentrations.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Case Studies

StudyFindings
Anticancer Efficacy In vitro studies reported IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating significant cytotoxic effects.
Antimicrobial Screening The compound displayed minimum inhibitory concentrations (MIC) below 20 µg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent.
Synergistic Effects Combination studies with doxorubicin revealed enhanced cytotoxicity in breast cancer cells, suggesting a synergistic effect that warrants further investigation.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in determining its biological activity. Modifications to the pyrimidine or oxazole rings can significantly alter potency and selectivity against various targets. For instance, substituents at specific positions on the pyrimidine ring have been shown to enhance activity against certain bacterial strains.

Q & A

Q. Advanced

  • Fluorescence quenching : Measures binding affinity to enzymes like dihydrofolate reductase (DHFR). A 30% reduction in fluorescence intensity at 340 nm indicates strong binding .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for inhibitor-enzyme interactions .
  • Mutagenesis studies : Replace key residues (e.g., Asp27 in DHFR) to identify binding hotspots .

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